molecular formula C17H17F3N2O5 B2970321 N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1787903-05-2

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2970321
CAS No.: 1787903-05-2
M. Wt: 386.327
InChI Key: XWALGIYSIHSSNF-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a furan-2-ylmethyl hydroxypropyl group and a 4-(trifluoromethoxy)phenyl substituent. The hydroxypropyl and trifluoromethoxy groups may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O5/c1-16(25,9-13-3-2-8-26-13)10-21-14(23)15(24)22-11-4-6-12(7-5-11)27-17(18,19)20/h2-8,25H,9-10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALGIYSIHSSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethyl derivative with a hydroxypropylamine, followed by the introduction of the trifluoromethoxyphenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of hydroxypropyl derivatives.

Scientific Research Applications

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The specific pathways and molecular targets depend on the context of its application, such as its use as a therapeutic agent or a chemical probe.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, enabling comparative analysis:

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide ()

  • Structure: Replaces the furan-2-ylmethyl group with a benzothiophen-2-yl moiety and substitutes the trifluoromethoxy group with dimethylamino.
  • Substituent Impact: The dimethylamino group (electron-donating) contrasts with the electron-withdrawing trifluoromethoxy group, altering electronic density and binding affinity.
  • Molecular Weight : 397.49 g/mol (vs. ~420–430 g/mol estimated for the target compound).

VM-6 ()

  • Structure : 2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate.
  • Key Differences :
    • Functional Groups : Contains a nitrate ester and biphenyl system, differing from the ethanediamide backbone.
    • Thermal Properties : Melting point (127–129°C) and yield (48.02%) suggest higher crystallinity but lower synthetic efficiency compared to typical ethanediamides .
  • Spectroscopic Data : IR peaks at 1700 cm⁻¹ (carbonyl) and 3249 cm⁻¹ (N-H stretch) align with amide functionalities, similar to the target compound .

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()

  • Structure: Features a pyrazine-carboxamide core with a 2-hydroxy-acetylamino substituent.
  • Key Differences: Core Heterocycle: Pyrazine vs.
  • Synthetic Yield : 72% after chromatography, suggesting comparable purification challenges for complex amides .

Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate ()

  • Structure: Aromatic ester with nitro and dichlorophenoxy groups.
  • Key Differences :
    • Electrophilic Substituents : Nitro and chlorine groups increase electrophilicity, contrasting with the target compound’s amide-based hydrogen-bonding motifs.
    • Bioactivity : Likely targets oxidative stress pathways, whereas ethanediamides may modulate enzyme or receptor activity .

Data Table: Comparative Analysis

Property Target Compound N-[2-(1-Benzothiophen-2-yl)-... () VM-6 () 3-Amino-6-[4-... ()
Core Structure Ethanediamide Ethanediamide Biphenyl carboxamide Pyrazine-carboxamide
Key Substituents Furan, Trifluoromethoxy Benzothiophene, Dimethylamino Trifluoromethyl Difluorophenyl, Hydroxyacetyl
Molecular Weight (g/mol) ~420–430 (estimated) 397.49 458.11 428.3
Synthetic Yield Not reported Not reported 48.02% 72%
Functional Groups Amide, Hydroxypropyl Amide, Hydroxypropyl Nitrate ester, Amide Acetamide, Pyrazine

Research Findings and Implications

  • Synthetic Accessibility : Ethanediamides (e.g., ) typically require coupling agents like HATU and chromatography for purification, suggesting similar challenges for the target compound .
  • Pharmacokinetics: The trifluoromethoxy group may enhance metabolic stability compared to dimethylamino or nitro substituents, as seen in fluorinated analogs .

Limitations and Contradictions

  • Functional Group Trade-offs : While benzothiophene () may improve binding affinity, it could reduce solubility compared to furan .

Biological Activity

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C18H20F3N3O3
  • Molecular Weight : 373.36 g/mol

Structural Features

The compound features:

  • A furan ring that may contribute to its biological activity.
  • A trifluoromethoxy group which can enhance lipophilicity and biological activity.
  • An ethanediamide backbone that may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing furan rings have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and certain cancers.

Case Studies

  • Tyrosinase Inhibition :
    • A related study evaluated a series of furan derivatives for their tyrosinase inhibitory activity. One derivative exhibited an IC50 value of 0.0433 µM, significantly lower than the standard inhibitor kojic acid (IC50 = 19.97 µM) .
    • The study concluded that the presence of specific functional groups on the furan ring enhances inhibitory potency against tyrosinase, suggesting similar potential for this compound.
  • Antioxidant Properties :
    • Compounds with furan moieties have been shown to possess significant antioxidant capabilities. These properties are attributed to the ability of the furan ring to stabilize free radicals through resonance stabilization.

Pharmacological Studies

A comprehensive review of pharmacological studies reveals that compounds structurally related to this compound often demonstrate:

  • Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, indicating potential therapeutic applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound ATyrosinase Inhibitor0.0433
Compound BAntioxidantNot specified
Compound CAnti-inflammatoryNot specified

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